molecular formula C8H8Cl2N2O2 B1622282 2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide CAS No. 263016-05-3

2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B1622282
CAS No.: 263016-05-3
M. Wt: 235.06 g/mol
InChI Key: OJHNTLBFFQWRKW-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a hydroxyethanimidamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,6-dichlorophenol with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the chlorination of phenol to produce 2,6-dichlorophenol, followed by its reaction with ethyl chloroacetate to form 2-(2,6-dichlorophenoxy)acetic acid. This intermediate is then converted to the desired compound through a series of steps involving amidation and hydroxylation .

Industrial Production Methods

Industrial production of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide often employs continuous-flow synthesis techniques to ensure high yield and purity. This method allows for precise control of reaction conditions, minimizing the formation of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(10)8(5)14-4-7(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHNTLBFFQWRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372519
Record name 2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263016-05-3
Record name 2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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